

A Comprehensive Technical Guide to Boc-NH-PEG4: Commercial Sources, Availability, and Applications

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Compound of Interest

Compound Name: *Boc-NH-PEG4*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Boc-NH-PEG4**, a versatile heterobifunctional linker crucial in bioconjugation, drug delivery, and proteomics. This guide details its commercial availability, key chemical properties, and established experimental protocols, offering a valuable resource for researchers and drug development professionals.

Introduction to Boc-NH-PEG4

Boc-NH-PEG4 is a chemical linker characterized by a tert-butyloxycarbonyl (Boc) protected amine, a tetraethylene glycol (PEG4) spacer, and a reactive terminal group. The Boc protecting group offers a stable mask for the primary amine, which can be selectively removed under mild acidic conditions. This feature allows for a controlled, stepwise approach to bioconjugation. The hydrophilic PEG4 spacer enhances the aqueous solubility of the resulting conjugate, reduces potential immunogenicity, and provides a defined distance between the conjugated molecules, which can be critical for maintaining the biological activity of the biomolecule.

The terminal functional group of the **Boc-NH-PEG4** linker can be varied to suit different conjugation chemistries. Common variants include a carboxylic acid (-COOH), an N-hydroxysuccinimide (-NHS) ester, a primary amine (-NH₂), or a hydroxyl group (-OH). This versatility makes **Boc-NH-PEG4** a valuable tool in the development of complex biomolecules such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Commercial Sources and Availability

A variety of chemical suppliers offer **Boc-NH-PEG4** and its derivatives. The choice of supplier may depend on the required purity, scale, and specific terminal functional group. The following tables summarize the availability and key specifications of common **Boc-NH-PEG4** linkers from prominent commercial sources.

Table 1: Commercial Suppliers of **Boc-NH-PEG4**-Acid

Supplier	Product Name	CAS Number	Molecular Weight (g/mol)	Purity
Sigma-Aldrich	BocNH-PEG4-acid	876345-13-0	351.39	Not specified
Biopharma PEG	Boc-NH-PEG4-COOH	756525-91-4	365.4	≥95%
BroadPharm	t-Boc-N-amido-PEG4-acid	756525-91-4	365.42	≥95%

Table 2: Commercial Suppliers of **Boc-NH-PEG4**-NHS Ester

Supplier	Product Name	CAS Number	Molecular Weight (g/mol)	Purity
PurePEG	Boc-NH-PEG4-NHS	859230-20-9	Not specified	High Purity
MedchemExpress	Boc-NH-PEG4-NHS ester	859230-20-9	462.49	>98%

Table 3: Commercial Suppliers of **Boc-NH-PEG4**-Amine

Supplier	Product Name	CAS Number	Molecular Weight (g/mol)	Purity
BroadPharm	t-Boc-N-amido-PEG4-amine	811442-84-9	336.43	≥95%
Biopharma PEG	BOC-NH-PEG4-NH2	811442-84-9	336.4	≥95%

Table 4: Commercial Suppliers of **Boc-NH-PEG4-OH**

Supplier	Product Name	CAS Number	Molecular Weight (g/mol)	Purity
Biopharma PEG	Boc-NH-PEG4-OH	106984-09-2	293.4	≥95%
PurePEG	BocNH-PEG4-OH	106984-09-2	Not specified	High Purity
AffiGEN	AffiPEG® Boc-NH-PEG4-OH	Not specified	Not specified	Not specified

Experimental Protocols

The following sections provide detailed methodologies for common applications of **Boc-NH-PEG4** linkers. These are generalized protocols and may require optimization for specific molecules and applications.

Conjugation of Boc-NH-PEG4-Acid to a Primary Amine

This protocol outlines the conjugation of a **Boc-NH-PEG4**-acid linker to a biomolecule containing a primary amine, such as the lysine residues on an antibody.

Materials:

- **Boc-NH-PEG4-acid**
- N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-Hydroxysuccinimide (NHS)
- Biomolecule with primary amines (e.g., antibody)
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Conjugation Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
- Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
- Size-Exclusion Chromatography (SEC) column for purification

Procedure:

- Activation of Carboxylic Acid:
 - Dissolve **Boc-NH-PEG4-acid**, EDC, and NHS in a 1:1.2:1.2 molar ratio in anhydrous DMF or DMSO.
 - Allow the reaction to proceed at room temperature for 1-2 hours to form the NHS-activated ester.
- Conjugation to Biomolecule:
 - Dissolve the biomolecule in the conjugation buffer.
 - Add the activated **Boc-NH-PEG4-NHS** ester solution to the biomolecule solution. The molar ratio of linker to biomolecule should be optimized to achieve the desired degree of labeling.
 - Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

- Quenching and Purification:
 - Quench the reaction by adding the quenching solution to consume any unreacted NHS esters.
 - Purify the conjugate using a size-exclusion chromatography column to remove excess linker and byproducts.

Boc Deprotection

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to expose the primary amine.

Materials:

- Boc-protected conjugate
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)
- Neutralization buffer (e.g., saturated sodium bicarbonate solution)

Procedure:

- Dissolve the Boc-protected conjugate in a solution of 20-50% TFA in DCM. The concentration of TFA and reaction time may need to be optimized based on the stability of the conjugate.
- Stir the reaction mixture at room temperature for 30-60 minutes.
- Monitor the deprotection reaction by a suitable analytical method such as LC-MS.
- Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.
- Neutralize the deprotected conjugate by dissolving it in a suitable buffer and adjusting the pH, or by washing with a neutralization buffer if an organic extraction is feasible.

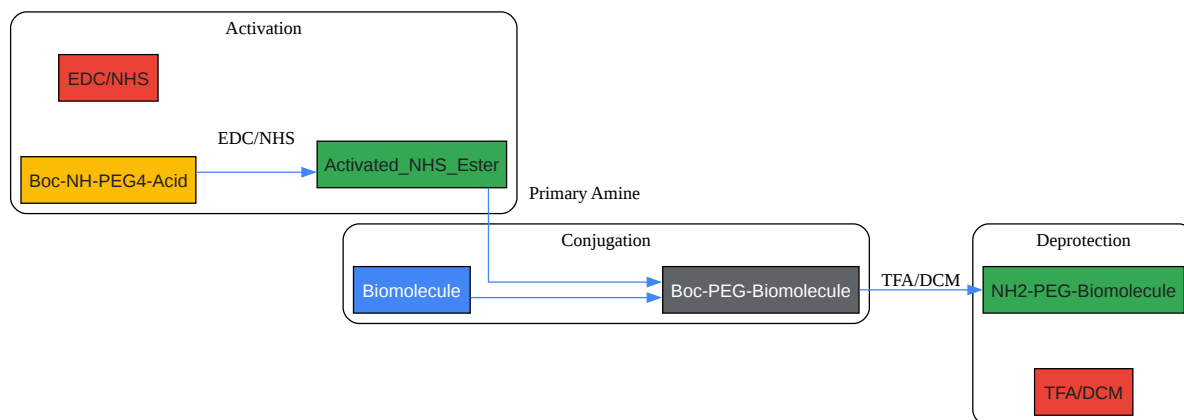
Quality Control and Purity Assessment

The purity of **Boc-NH-PEG4** linkers is critical for successful and reproducible bioconjugation. Common analytical techniques for assessing purity include:

- High-Performance Liquid Chromatography (HPLC): Used to quantify the purity of the linker and detect non-volatile impurities.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and identifies organic impurities. For **Boc-NH-PEG4-C3-acid**, a characteristic singlet for the Boc group protons is expected around 1.4 ppm, and signals for the PEG ethylene glycol units are observed between 3.5 and 3.7 ppm.^[1]
- Mass Spectrometry (MS): Confirms the molecular weight of the linker and identifies potential impurities by their mass-to-charge ratio.

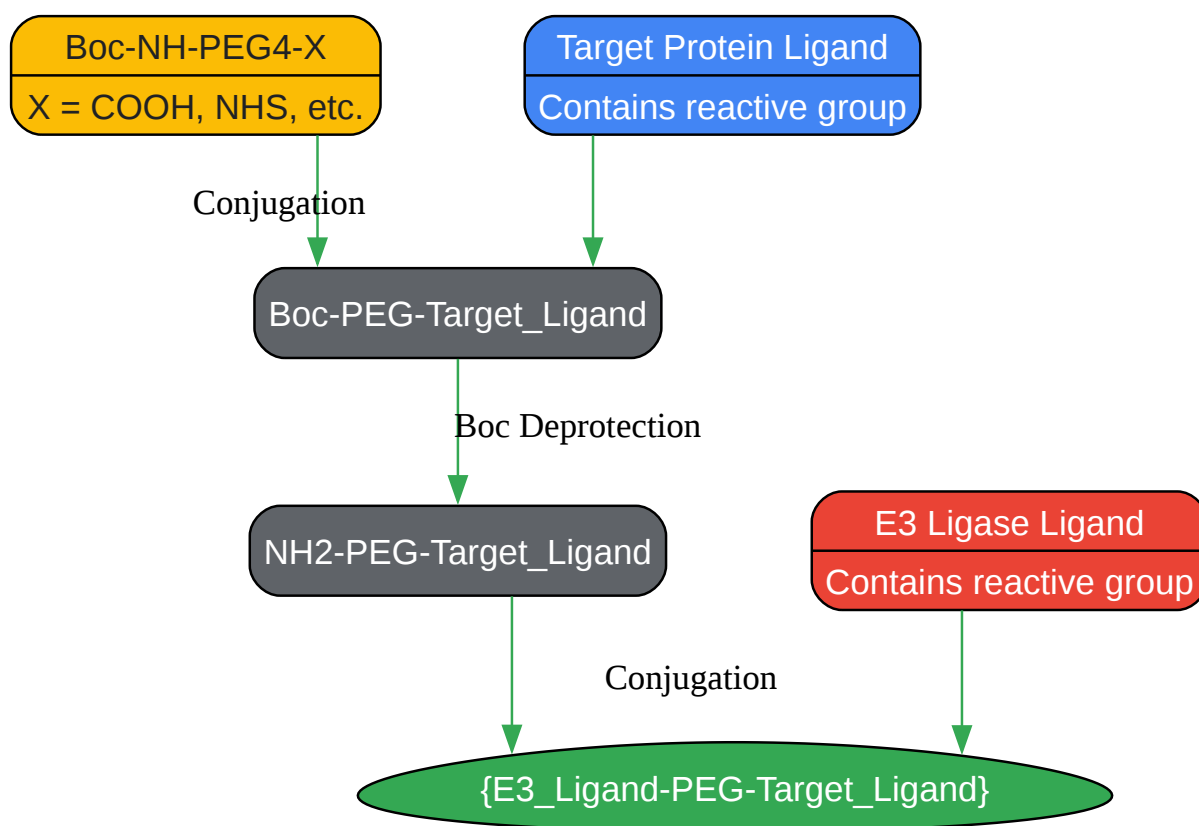
Visualizing Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key experimental workflows and logical relationships involving **Boc-NH-PEG4** linkers.



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Caption: General workflow for conjugating a biomolecule with **Boc-NH-PEG4-Acid**.



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Caption: Stepwise synthesis of a PROTAC molecule using a **Boc-NH-PEG4** linker.

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References

- 1. benchchem.com [benchchem.com]
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